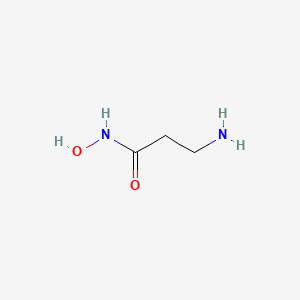

3-amino-N-hydroxypropanamide

Description

Structure

3D Structure

Properties

CAS No. |

36212-73-4 |

|---|---|

Molecular Formula |

C3H8N2O2 |

Molecular Weight |

104.11 g/mol |

IUPAC Name |

3-amino-N-hydroxypropanamide |

InChI |

InChI=1S/C3H8N2O2/c4-2-1-3(6)5-7/h7H,1-2,4H2,(H,5,6) |

InChI Key |

YDHOAQXHVQTASS-UHFFFAOYSA-N |

SMILES |

C(CN)C(=O)NO |

Canonical SMILES |

C(CN)C(=O)NO |

sequence |

X |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 3 Amino N Hydroxypropanamide and Analogs

Fundamental Synthetic Routes

The synthesis of 3-amino-N-hydroxypropanamide, also known as β-alanine hydroxamate, can be approached through several fundamental pathways, primarily involving the formation of its salt or derivation from common biological precursors.

Synthesis of the Hydrochloride Salt Form

The hydrochloride salt of this compound is a common and stable form of the compound. Generally, such salts are synthesized by reacting the free base form of the amine with hydrochloric acid. For analogous compounds like 3-amino-2-hydroxypropanamide (B13316589), this is a standard procedure where the reaction conditions, such as temperature and pH, are controlled to ensure the selective formation of the desired hydrochloride salt. The process often involves dissolving the free base in a suitable solvent and introducing hydrochloric acid, which protonates the primary amino group. google.com This method enhances the compound's stability and solubility in aqueous media. For more complex syntheses, salt formation can be the final step after a series of reactions that may include the use of protecting groups, coupling agents, and subsequent deprotection steps to reveal the free amine before treatment with hydrochloric acid. derpharmachemica.com

Derivation from Beta-Alanine (B559535) and Related Precursors

This compound is a derivative of the non-proteinogenic amino acid β-alanine. google.com The synthesis from β-alanine is a logical and common route, as β-alanine provides the core 3-aminopropanoyl structure. The general strategy involves the transformation of the carboxylic acid functional group of β-alanine into a hydroxamic acid.

This transformation typically requires a multi-step process:

β-Alanine itself can be synthesized from various precursors, including L-aspartate, propionate, and uracil, through various biochemical pathways. nih.govplos.org The availability of these precursors makes β-alanine a readily accessible starting material for the synthesis of its derivatives. nih.gov

Advanced Chemical Transformations for Functionalization

The functional groups of this compound—the primary amine and the N-hydroxy group—allow for a variety of advanced chemical transformations to create a diverse range of analogs.

Nucleophilic Substitution Reactions Involving the Amine Moiety

The primary amino group in this compound possesses a lone pair of electrons, making it a potent nucleophile. chemrevise.orgchemguide.co.uk This allows it to react with various electrophiles in nucleophilic substitution reactions. These reactions are fundamental for creating N-substituted derivatives. The reactivity of the primary amine can lead to successive reactions, potentially forming secondary and tertiary amines if the reaction conditions are not carefully controlled. chemrevise.orgchemguide.co.uk In many synthetic schemes involving similar molecules, this amine is a key site for introducing structural diversity. nih.gov

Acylation and Alkylation Strategies

Building upon the nucleophilic character of the amine, acylation and alkylation are common strategies to modify the molecule. These reactions typically target the primary amine.

The following table summarizes typical functionalization reactions observed in a closely related analog, 3-amino-2-hydroxypropanamide, which are indicative of the potential reactions for this compound.

Table 1: Functionalization Reactions of the Amine Moiety in an Analogous Compound

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, NaHCO₃, ethanol, 60°C | N-Methyl-3-amino-2-hydroxypropanamide | 78% | |

| Acylation | AcCl, pyridine, RT | N-Acetyl-3-amino-2-hydroxypropanamide | 85% |

Esterification and Etherification of Hydroxyl Groups

The N-hydroxy group of the hydroxamate moiety is also a site for functionalization, though its reactivity can differ from that of a carbon-bound hydroxyl group. Esterification and etherification at this position can yield further derivatives.

The table below shows potential transformations of the hydroxyl group, based on reactions of analogous structures.

Table 2: Potential Functionalization Reactions of the Hydroxyl Group (based on analogs)

| Reaction | Reagents/Conditions | Potential Product Type | Reference |

|---|---|---|---|

| Esterification | Acetic anhydride | N-acetoxy derivative | |

| Etherification | Alkyl halide, base | N-alkoxy derivative |

Considerations for Pharmaceutical Intermediate Synthesis

The synthesis of this compound and its analogs for use as pharmaceutical intermediates requires careful consideration of factors that extend beyond simple laboratory-scale preparation. The transition from discovery chemistry to commercial production necessitates methodologies that are scalable, cost-effective, safe, and capable of consistently producing the final compound with high purity. Key considerations in this context include the selection of starting materials, the efficiency of the synthetic route, purification strategies, and rigorous quality control.

The synthesis of hydroxamic acids, the chemical class to which this compound belongs, typically involves the coupling of a carboxylic acid or its activated derivative with hydroxylamine or a protected form thereof. eurjchem.comresearchgate.net The choice of coupling agents and reaction conditions is paramount for achieving high yields and minimizing side reactions, which is critical for industrial applications. organic-chemistry.org

Starting Material and Route Selection: A common precursor for the synthesis of this compound would be a protected form of β-alanine, such as N-Boc-β-alanine or N-Cbz-β-alanine. The protecting group is crucial to prevent side reactions involving the amino group during the activation of the carboxylic acid and subsequent coupling with hydroxylamine. The general approach involves activating the carboxylic acid and then reacting it with a hydroxylamine derivative.

Table 1: Common Coupling Agents for Hydroxamic Acid Synthesis

| Coupling Agent | Abbreviation | Typical Conditions | Notes |

|---|---|---|---|

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Base (e.g., DIPEA), Solvent (e.g., DMF) | High efficiency, often used in peptide and complex molecule synthesis. |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Base (e.g., Et3N), Solvent (e.g., Acetonitrile) openmedicinalchemistryjournal.com | A common and effective peptide coupling reagent. openmedicinalchemistryjournal.com |

| N,N'-Dicyclohexylcarbodiimide | DCC | Additive (e.g., HOBt), Solvent (e.g., DCM, DMF) | Cost-effective but can lead to byproduct (DCU) removal issues. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Additive (e.g., HOBt), Solvent (e.g., Water, DCM) | Water-soluble carbodiimide, simplifying byproduct removal. researchgate.net |

This table presents a selection of common coupling agents used for amide and hydroxamic acid formation, relevant to the synthesis of pharmaceutical intermediates.

Scalability and Process Optimization: For large-scale pharmaceutical production, batch processes may be transitioned to continuous flow reactors. This technology offers significant advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater consistency between batches. vulcanchem.com Industrial manufacturing of related propanamide intermediates has demonstrated the ability to produce outputs exceeding 100 kg per batch with high reproducibility using such systems. vulcanchem.com

Purification and Impurity Profiling: The purity of a pharmaceutical intermediate is non-negotiable. The final product must be free of significant levels of impurities, including starting materials, reagents, and byproducts. Flash column chromatography is a standard method for purification at both lab and pilot plant scales. googleapis.comgoogleapis.com However, for commercial-scale production, crystallization is often the preferred method due to its cost-effectiveness and ability to yield highly pure material.

A critical aspect of pharmaceutical synthesis is the detailed analysis of the impurity profile. acs.org High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for this purpose, allowing for the quantification of the desired product and the detection of trace impurities. vulcanchem.com For instance, in the synthesis of chiral analogs, chiral HPLC is employed to confirm the enantiomeric excess (ee), ensuring stereochemical purity which is often vital for biological activity. vulcanchem.com

Case Study: Synthesis of a Lacosamide Intermediate The synthesis of (2R)-2-amino-N-benzyl-3-hydroxypropanamide, an intermediate for the anticonvulsant drug Lacosamide, provides a relevant example of the synthetic steps that could be adapted. One patented process involves the hydrogenation of (2R)-2-azido-N-benzyl-3-hydroxypropanamide. googleapis.com

Table 2: Example Reaction Parameters for an Analog Intermediate

| Reaction Step | Starting Material | Reagents & Catalyst | Solvent | Conditions | Product | Ref |

|---|

This table details a specific transformation in the synthesis of a pharmaceutical intermediate, highlighting the conditions used in a patented process.

This example underscores the use of catalytic hydrogenation for the reduction of an azide (B81097) to an amine, a common and clean transformation in pharmaceutical synthesis. The choice of a polar solvent like ethyl acetate (B1210297) and a palladium catalyst is typical for this type of reaction. googleapis.com The process also highlights the importance of temperature and pressure control to ensure reaction completion and selectivity. googleapis.com Such well-defined and robust reactions are essential for reliable pharmaceutical intermediate manufacturing.

Iii. Molecular Mechanisms of Action

Ligand-Target Interactions

The ability of 3-amino-N-hydroxypropanamide to act as a ligand, a molecule that binds to a specific site on a target protein, is fundamental to its mechanism of action. The presence of amino, hydroxyl, and amide functional groups allows for a variety of interactions, including hydrogen bonding and electrostatic interactions, which modulate the activity of target enzymes and receptors.

The structural features of this compound, including its amino and hydroxyl groups, enable it to participate in hydrogen bonding and other non-covalent interactions within the binding sites of enzymes and receptors. These interactions are crucial for its biological effects. For instance, in the context of GATs (GABA transporters), the presence of hydrogen bond donors is considered important for inhibitory potency. nih.gov The specific orientation and binding mode of the molecule within a target's active site determine its functional effect, whether it be inhibition or modulation of activity. The amino group, for example, can serve as a key interaction point, as seen in some β-secretase inhibitors where the N-terminal amine acts as a transition-state isostere. nih.gov

A defining feature of this compound is its hydroxamate group (-CONHOH), which is a powerful chelator of metal ions. taylorandfrancis.comacs.org This group typically acts as a bidentate ligand, coordinating with metal ions through both the carbonyl and hydroxyl oxygen atoms to form a stable five-membered ring. taylorandfrancis.comnih.gov This chelation is a primary mechanism for the inhibition of metalloenzymes, where a metal ion, often zinc (Zn²⁺), is essential for catalytic activity. taylorandfrancis.comacs.org The hydroxamate group can bind to the zinc ion in the active site of enzymes like matrix metalloproteinases (MMPs), effectively blocking their function. taylorandfrancis.commdpi.com The affinity of hydroxamic acids for metal ions is a well-established principle in coordination chemistry and is central to their biological activities. taylorandfrancis.com

Enzyme Inhibition Profiles

The ability of this compound and structurally related hydroxamic acids to inhibit specific enzymes is a key aspect of their pharmacological potential. This inhibition is often achieved through the chelation of metal ions within the enzyme's active site.

Hydroxamic acid derivatives are well-known inhibitors of metalloenzymes. acs.org The hydroxamate functional group is a potent zinc-binding group (ZBG), which is a key feature in the design of inhibitors for zinc-dependent enzymes. acs.orgmdpi.com

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. mdpi.com Overactivity of MMPs is implicated in various pathological processes. wikipedia.org Compounds similar to this compound have demonstrated inhibitory activity against MMPs, such as MMP2, which is involved in cancer cell invasion. The hydroxamate group is a common feature in many broad-spectrum MMP inhibitors. For example, the non-peptidyl hydroxamate compound ONO-4817 is a potent inhibitor of several MMPs, including MMP-2, with a Kᵢ value of 0.73 nM. sigmaaldrich.com The chelation of the catalytic zinc ion by the hydroxamate moiety is the primary mechanism of inhibition. mdpi.com

Table 1: Inhibition of MMPs by Selected Hydroxamate-Based Inhibitors This table is for illustrative purposes and includes data for related hydroxamate inhibitors to demonstrate the principle of MMP inhibition.

| Compound Name/Type | Target MMP(s) | Inhibition Value (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|

| ONO-4817 | MMP-2 | Kᵢ = 0.73 nM | sigmaaldrich.com |

| ONO-4817 | MMP-3 | Kᵢ = 42 nM | sigmaaldrich.com |

| ONO-4817 | MMP-9 | Kᵢ = 2.1 nM | sigmaaldrich.com |

| Marimastat Analogue | MMP-3 | - | mdpi.com |

Kᵢ: Inhibition Constant; IC₅₀: Half-maximal Inhibitory Concentration.

Beta-secretase (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.gove-century.us BACE1 is an aspartic protease, but inhibitors with chelating functionalities have been explored. nih.gov Derivatives of N-(3-amino-2-hydroxy-propyl) substituted alkylamides have been developed as inhibitors of beta-secretase. google.comgoogle.com Some inhibitors have been identified where an N-terminal amine, a feature present in this compound, can play a crucial role in the binding interaction with the enzyme. nih.gov For instance, a potent inhibitor with an IC₅₀ of 0.19 μM was found to bind to β-secretase with its N-terminal amine acting as the transition-state isostere. nih.gov

Table 2: Inhibition of Beta-Secretase by Selected Inhibitors This table provides examples of beta-secretase inhibitors to illustrate the range of potencies.

| Compound ID/Series | Inhibition Value (IC₅₀) | Key Structural Feature/Observation | Reference |

|---|---|---|---|

| Inhibitor 6 | 0.19 μM | N-terminal amine as transition-state isostere | nih.gov |

| KMI-429 | 3.9 nM | Pentapeptidic inhibitor | e-century.us |

| Compound 41 | 0.53 μM | Identified via virtual screening | nih.gov |

| Compound 42 | 2.5 nM | Contains a rigid 3-aminomethyl cyclohexane (B81311) carboxylic acid | nih.gov |

IC₅₀: Half-maximal Inhibitory Concentration.

Metalloenzyme Inhibition through Metal Ion Chelation

Urease Inhibition (e.g., Helicobacter pylori Urease)

This compound and its derivatives have been identified as potent inhibitors of urease, an enzyme crucial for the survival and pathogenesis of certain bacteria, notably Helicobacter pylori. Urease catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, which allows H. pylori to neutralize the acidic environment of the stomach. nih.gov The hydroxamic acid moiety (-CONHOH) present in this compound is a key structural feature for this inhibitory activity.

The primary mechanism of urease inhibition by hydroxamic acids involves the chelation of the two nickel (Ni2+) ions located within the enzyme's active site. nih.govfrontiersin.org These nickel ions are essential for the catalytic function of urease. nih.gov By binding to these ions, the hydroxamic acid group acts as a competitive inhibitor, blocking the access of the natural substrate, urea, to the active site. frontiersin.org

Kinetic studies on various derivatives of this compound have revealed different modes of inhibition. While the core mechanism relies on competitive inhibition at the active site, some derivatives exhibit a mixed-type inhibition, suggesting interaction with sites other than the catalytic center, which affects both substrate binding and the catalytic rate. nih.govresearchgate.netresearchgate.net For instance, a study on dihydropyrimidine-hydroxamic acid hybrids, including a this compound derivative, demonstrated a mixed inhibition mechanism involving both competitive and non-competitive aspects. nih.govresearchgate.net Molecular docking studies have further elucidated these interactions, showing that besides the crucial binding to the nickel ions, hydrogen bonds can form with key amino acid residues in the active site, such as histidine, glycine, and aspartate, further stabilizing the inhibitor-enzyme complex. nih.govresearchgate.net

Several synthesized derivatives of this compound have shown significant potency against H. pylori urease, often far exceeding that of the standard inhibitor, acetohydroxamic acid (AHA).

Table 1: Urease Inhibitory Activity of this compound Derivatives IC50 is the half-maximal inhibitory concentration.

| Compound Name | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|

| 3-[[4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-2-yl]-amino]-N-hydroxy propanamide | 0.14 ± 0.013 | Mixed | nih.govresearchgate.net |

| 3-(2,4-dichlorophenylamino)N-hydroxypropanamide | 0.018 ± 0.002 | Not Specified | nih.gov |

| 3-(3,5-dichlorophenylamino)N-hydroxypropanamide | 0.043 ± 0.005 | Not Specified | nih.gov |

| 3-(2-chlorophenylamino)N-hydroxypropanamide | 0.055 ± 0.008 | Not Specified | nih.gov |

Histone Deacetylase (HDAC) Inhibition

The hydroxamic acid functional group also positions this compound and its analogs as inhibitors of histone deacetylases (HDACs). molaid.com HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from the lysine (B10760008) residues of histone proteins. researchgate.netnih.gov This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. nih.gov By inhibiting HDACs, these compounds cause an accumulation of acetylated histones (hyperacetylation), which results in a more relaxed chromatin state and modulates the expression of genes involved in processes like cell cycle control and apoptosis. oecd-ilibrary.org

HDAC inhibitors, including those based on a hydroxamic acid scaffold, are primarily investigated for their potential in cancer therapy. researchgate.netf1000research.com The mechanism of inhibition involves the hydroxamic acid group acting as a zinc-binding group, chelating the Zn2+ ion that is essential for the catalytic activity of zinc-dependent HDACs (Classes I, II, and IV). nih.gov This interaction blocks the deacetylation reaction. oecd-ilibrary.org

Research has focused on synthesizing hybrid molecules that link the benzothiazole (B30560) scaffold with hydroxamic acid through various linkers, including an aminopropionic acid structure related to this compound. f1000research.com These efforts aim to optimize the inhibitory activity against specific HDAC isoforms. For example, a study involving the synthesis of 3-(2-(benzo[d]thiazol-2-yl-thio)acetamido)-N-hydroxypropanamide demonstrated the potential of such hybrids as HDAC inhibitors. f1000research.com The inhibition of HDACs by these compounds can lead to the restoration of tumor suppressor gene expression, such as RUNX3, leading to tumor suppression. researchgate.net

Table 2: Research Findings on HDAC Inhibition by Related Hydroxamic Acids

| Compound/Class | Target/Effect | Mechanism | Reference |

|---|---|---|---|

| Lactam-based hydroxamic acids | Increased RUNX3 acetylation and stability | Potent protein stabilizers that maintain RUNX3 stability by acetylation, with HDAC inhibitory activity. | researchgate.net |

| (Arylidene)aminoxy hydroxamates | Inhibition of HDAC1, 3, 6, and 8 | Zinc-binding via hydroxamate group, modification of SAHA scaffold. | nih.gov |

GABA Uptake Inhibition and Neurotransmission Modulation

This compound and its structural analogs have been explored for their ability to modulate neurotransmission, specifically by inhibiting the uptake of gamma-aminobutyric acid (GABA). GABA is the primary inhibitory neurotransmitter in the central nervous system, and its concentration in the synaptic cleft is regulated by GABA transporters (GATs). frontiersin.orgnih.gov There are four main types of GATs: GAT1, GAT2, GAT3, and BGT-1 (betaine/GABA transporter-1). frontiersin.org

By blocking these transporters, GABA uptake inhibitors increase the extracellular concentration of GABA, thereby enhancing inhibitory signaling. frontiersin.org This mechanism is of therapeutic interest for conditions characterized by neuronal hyperexcitability. GAT1 is primarily located on neurons, while GAT3 is mainly found on glial cells. frontiersin.org The selective inhibition of these transporters can have different effects on the GABAergic system. frontiersin.org

Derivatives of 3-hydroxypropanamide (B15828) have been synthesized and evaluated for their activity against various mouse GAT subtypes (mGAT1-4). nih.govacs.orgacs.org For instance, the synthesis of compounds like 2-((3-(5H-dibenzo[a,d] researchgate.netannulen-5-ylidene)propyl)(methyl)amino)-N-benzyl-3-hydroxypropanamide has been part of research to develop GAT inhibitors with potential analgesic properties for neuropathic pain. nih.govacs.org The structural modifications aim to achieve selectivity for specific GAT subtypes, which is a key goal in developing targeted therapies. acs.org

Specific Biochemical Pathway Modulation

The molecular actions of this compound lead to the modulation of specific biochemical pathways critical to cellular and organismal function.

Modulation of Bacterial Nitrogen Metabolism: Through the inhibition of urease, particularly in H. pylori, the compound directly interferes with the bacterium's nitrogen metabolism and its acid resistance mechanism. The hydrolysis of urea is a key step for bacterial colonization of the gastric mucosa. nih.gov By blocking this pathway, the compound disrupts the microbe's ability to create a neutral microenvironment, thereby inhibiting its survival and growth. nih.gov

Epigenetic Regulation and Cell Cycle Control: As an HDAC inhibitor, this compound modulates pathways related to epigenetic gene regulation. oecd-ilibrary.org Inhibition of HDACs leads to histone hyperacetylation, which alters chromatin structure and activates the transcription of previously silenced genes, including tumor suppressor genes. researchgate.netoecd-ilibrary.org This can trigger downstream pathways leading to cell cycle arrest, differentiation, and apoptosis, which are central to its investigation in oncology. researchgate.net

Modulation of GABAergic Neurotransmission: By inhibiting GABA transporters (GATs), this compound directly alters the homeostasis of the GABAergic system. frontiersin.org The resulting increase in synaptic GABA levels enhances the activity of GABA receptors (GABAA and GABAB), leading to increased inhibitory postsynaptic potentials. nih.gov This modulation of neuronal excitability is the basis for its potential application in neurological disorders linked to GABAergic dysfunction.

Iv. Preclinical Biological Activities and Research Applications

Neuropharmacological Investigations

Research into 3-amino-N-hydroxypropanamide and its structural analogs has uncovered a range of activities that suggest potential therapeutic applications in neurology. These investigations have primarily focused on its efficacy in models of neurodegenerative diseases, neuropathic pain, and epilepsy.

The potential of this chemical family to protect neural cells from damage and degeneration is a significant area of study, particularly concerning diseases like Alzheimer's. The mechanism of action often involves interfering with the pathological processes that characterize these conditions.

A key pathological hallmark of Alzheimer's disease is the formation of amyloid plaques, which are primarily composed of aggregated amyloid-beta (Aβ) peptides. mdpi.comgoogle.com These peptides are generated when the amyloid precursor protein (APP) is cleaved by enzymes, including beta-secretase. mdpi.comgoogle.com The inhibition of this process is a major therapeutic strategy.

Research has shown that compounds structurally related to this compound may play a role in mitigating this pathology. Some studies indicate that certain derivatives can inhibit beta-secretase activity, thereby reducing the production of the Aβ peptide. google.com Furthermore, small molecules with similar amino acid structures have been investigated for their ability to directly interfere with the aggregation of Aβ monomers into toxic oligomers and insoluble fibrils. mdpi.comnih.gov For instance, Tramiprosate (3-amino-1-propanesulfonic acid), an analogue, has been studied for its ability to inhibit Aβ oligomerization. mdpi.com A conjugate of 3-amino-1-propanesulfonic acid (TPS) with human serum albumin (HSA) was developed to enhance brain delivery and was found to significantly reduce hippocampal Aβ levels and restore spatial learning and memory in an acute Alzheimer's disease rat model. nih.gov

| Compound/Derivative | Target | Observed Effect in Preclinical Models | Reference |

|---|---|---|---|

| N-(3-amino-2-hydroxy-propyl) substituted alkylamides | Beta-secretase | Inhibition of the enzyme, reducing Aβ peptide formation. | google.com |

| Tramiprosate (3-amino-1-propanesulfonic acid) | Aβ Aggregation | Inhibits oligomerization and aggregation of Aβ. | mdpi.com |

| Human serum albumin-3-amino-1-propanesulfonic acid conjugate (h-TPS) | Aβ Aggregation & Plaque Formation | Dose-dependent reduction in hippocampal Aβ levels and restoration of cognitive functions in a rat model. | nih.gov |

The link between amino acid metabolism and neurodegenerative diseases is an expanding area of research. accscience.com The ability of this compound derivatives to interfere with key pathological processes, such as Aβ aggregation, positions them as valuable tools for studying and potentially developing treatments for neurodegenerative disorders. google.comaccscience.com Epidemiological studies have suggested that nonsteroidal anti-inflammatory drugs (NSAIDs), some of which have been formulated as 3-hydroxypropylamide derivatives, are neuroprotective and may reduce the risk of Alzheimer's disease with prolonged use. researchgate.net The development of prodrugs that can effectively cross the blood-brain barrier is a critical strategy in treating such diseases. mdpi.com The investigation of small molecules like this compound and its analogs contributes to the broader effort of identifying biomarkers and therapeutic approaches by modulating cellular signaling pathways involved in neurodegeneration. accscience.com

Neuropathic pain represents a significant therapeutic challenge, and research has explored novel functionalized amino acids for their potential analgesic effects.

Derivatives of 3-hydroxypropanamide (B15828) have demonstrated notable antinociceptive (pain-relieving) properties in several rodent models of neuropathic pain. nih.govacs.org In a series of in vivo experiments, specific derivatives showed significant activity in models of chemotherapy-induced neuropathic pain (using oxaliplatin (B1677828) and paclitaxel) and in a diabetic neuropathic pain model induced by streptozotocin. nih.govacs.orgacs.org An important finding from these studies was that the compounds reduced pain responses without inducing motor deficits, a common side effect of other analgesic drugs. nih.govacs.org The mechanism for some of these compounds is believed to involve the inhibition of GABA transporters, which increases the availability of the inhibitory neurotransmitter GABA. nih.govacs.org Other research into related structures has pointed to the modulation of neuronal voltage-sensitive sodium channels as a potential mechanism for antinociceptive effects. mdpi.com

| Derivative Class | Neuropathic Pain Model | Key Finding | Reference |

|---|---|---|---|

| Functionalized 3-hydroxypropanamide derivatives (e.g., compounds 50a, 56a) | Oxaliplatin-induced | Demonstrated significant antinociceptive properties. | nih.govacs.org |

| Functionalized 3-hydroxypropanamide derivatives (e.g., compounds 50a, 56a) | Paclitaxel-induced | Showed antinociceptive activity. | nih.govacs.org |

| Functionalized 3-hydroxypropanamide derivatives (e.g., compounds 50a, 56a) | Streptozotocin-induced diabetic neuropathy | Effectively reduced pain responses. | nih.govacs.org |

| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives | Oxaliplatin-induced peripheral neuropathy (OIPN) | Efficiently reduced allodynia. | mdpi.com |

Derivatives of 2-amino-3-hydroxypropanamide (B3021748) have been synthesized and investigated for their potential as anticonvulsant agents. ajrconline.orgresearchgate.net Epilepsy is often caused by an imbalance between excitatory and inhibitory neurotransmission. researchgate.net

Studies have shown that certain N-substituted amino acid derivatives exhibit anticonvulsant activities in vivo. researchgate.net Specifically, a series of amides structurally related to 2-amino-3-hydroxypropanamide were synthesized and tested. researchgate.net Among these, derivatives containing a bicyclic group, such as tetralinyl or indanyl, linked to the aminoacetamide chain were found to be the most active anticonvulsants. ajrconline.orgresearchgate.net These compounds were effective against tonic seizures in the mouse maximal electroshock (MES), bicuculline, and picrotoxin (B1677862) tests. researchgate.net The mechanism of action for these compounds may be partially due to an interaction with neuronal voltage-dependent sodium channels. researchgate.net The compound (2R)-2-amino-N-benzyl-3-hydroxypropanamide is a known intermediate in the synthesis of Lacosamide, an established anticonvulsant drug. google.com

| Derivative Class | Anticonvulsant Test Model | Activity | Reference |

|---|---|---|---|

| 2-amino-3-hydroxypropanamide derivatives with bicyclic (tetralinyl, indanyl) groups | Maximal Electroshock (MES) Test | Active (ED50 > 10, <100 mg/kg p.o.) | researchgate.net |

| 2-amino-3-hydroxypropanamide derivatives with bicyclic (tetralinyl, indanyl) groups | Bicuculline-induced Seizure Test | Active against tonic seizures. | researchgate.net |

| 2-amino-3-hydroxypropanamide derivatives with bicyclic (tetralinyl, indanyl) groups | Picrotoxin-induced Seizure Test | Active against tonic seizures. | researchgate.net |

Analgesic Properties in Neuropathic Pain Models

Antimicrobial Studies

The hydroxamic acid group is a key feature in the antimicrobial potential of this compound derivatives. Research has explored the efficacy of these compounds against a range of pathogens.

Efficacy Against Pathogens (e.g., Helicobacter pylori)

A significant area of research has been the activity of N-hydroxypropanamide derivatives against Helicobacter pylori, a bacterium linked to gastritis and gastric ulcers. nih.gov The survival of H. pylori in the acidic stomach environment is dependent on its urease enzyme. nih.gov Consequently, inhibiting this enzyme is a key therapeutic strategy.

A study focused on aniline-containing hydroxamic acids revealed several potent urease inhibitors based on the N-hydroxypropanamide structure. nih.gov In vitro and in vivo studies identified three particularly effective compounds that demonstrated excellent urease inhibition and high eradication rates of H. pylori in mouse models. nih.govnih.gov For instance, 3-(2,4-dichlorophenylamino)N-hydroxypropanamide showed a urease inhibition IC₅₀ value of 0.018 µM and achieved a 100% eradication rate in mice. nih.gov

| Compound | Urease Inhibition IC₅₀ (µM) | H. pylori Eradication Rate (%) |

|---|---|---|

| 3-(3,5-dichlorophenylamino)N-hydroxypropanamide | 0.043 ± 0.005 | 92.3 |

| 3-(2-chlorophenylamino)N-hydroxypropanamide | 0.055 ± 0.008 | 84.6 |

| 3-(2,4-dichlorophenylamino)N-hydroxypropanamide | 0.018 ± 0.002 | 100 |

Table 1: Efficacy of N-hydroxypropanamide derivatives against H. pylori Urease. nih.gov

Anti-Cancer Research Perspectives

Derivatives of this compound are also being evaluated for their potential in oncology. nih.gov Research has focused on their ability to interfere with processes that are fundamental to tumor growth and metastasis.

Inhibition of Tumor Cell Migration and Invasion

A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. Compounds similar to 3-amino-2-hydroxypropanamide (B13316589) have been highlighted in studies for their potential to inhibit these processes. The mechanism of action is thought to involve the inhibition of matrix metalloproteinases (MMPs). MMPs are enzymes that degrade the extracellular matrix, a key step in enabling cancer cell invasiveness. By inhibiting enzymes like MMP2, these compounds may reduce the metastatic potential of cancer cells. The ability to suppress cell migration is a significant focus of anti-cancer drug development. scielo.brmdpi.com

Modulation of Integrin Function

Integrins are transmembrane receptors that mediate cell adhesion to the extracellular matrix and play a vital role in cancer progression, including tumor growth and metastasis. frontiersin.orgnih.govnih.gov A multi-target approach to cancer therapy involves the blockade of these integrins.

Research suggests that compounds related to this compound may interfere with angiogenesis—the formation of new blood vessels that supply tumors—by targeting specific integrins. One such target is the integrin αvβ3, which is often overexpressed in tumors and is critical for the formation of new blood vessels. researchgate.netmdpi.com By interacting with this integrin, these compounds can disrupt signaling pathways that promote the expression of vascular endothelial growth factor (VEGF), a key molecule for tumor blood supply. nih.gov This modulation of integrin function represents a promising avenue for anti-cancer research.

V. Structure Activity Relationship Sar Studies and Computational Approaches

Elucidating Molecular Determinants of Biological Potency

The typical pharmacophore model for a histone deacetylase inhibitor (HDACI) consists of three key components: a zinc-binding group (ZBG), a linker region, and a "cap" group that interacts with the surface of the enzyme's active site. nih.govmdpi.commdpi.commdpi.com In 3-amino-N-hydroxypropanamide, the N-hydroxypropanamide moiety serves as the ZBG, while the 3-amino group can be considered a very simple cap or a point for linker extension. SAR studies on this and related simple scaffolds are crucial for understanding the fundamental requirements for biological activity.

Research into simple aliphatic hydroxamic acids has underscored the critical role of the linker region in determining inhibitory potency against HDACs. While the hydroxamic acid is essential for chelating the zinc ion in the enzyme's catalytic site, the length and composition of the aliphatic chain connecting it to a cap group significantly modulate activity.

Further investigations into short-chain fatty and hydroxamic acids have shown a clear correlation between the length of the aliphatic linker and HDAC inhibitory activity. Longer chains generally lead to more effective inhibition. For instance, 5-phenylvaleric hydroxamic acid demonstrated significantly greater potency than its shorter-chained counterparts. This suggests that the linker must be of an optimal length to properly position the zinc-binding group within the catalytic site while allowing the cap group to engage in favorable interactions with surface residues.

| Compound Structure | Modification | Target | IC50 (μM) |

|---|---|---|---|

| Amide-linked β-alanine hydroxamic acid derivatives | Varied amide substitutions | HDAC1 | 38 - 84 |

| 5-phenylvaleric hydroxamic acid | 5-carbon chain with phenyl cap | Rat Liver HDAC | 5 |

| 4-benzoylbutyric hydroxamic acid | 4-carbon chain with benzoyl cap | Rat Liver HDAC | 133 |

While this compound itself is an achiral molecule, the introduction of chiral centers into the scaffold of related HDAC inhibitors can have a profound effect on their biological activity. Stereochemistry plays a pivotal role in the interaction between a ligand and its biological target, as enzymes and receptors are chiral environments.

The precise three-dimensional arrangement of functional groups can dictate the binding affinity and orientation of an inhibitor within the enzyme's active site. For some classes of HDAC inhibitors, the stereochemistry is a critical determinant of potency. For example, in certain cyclic tetrapeptide inhibitors, it was found that only D-amino acids were conducive to activity. This stereospecificity likely arises from the need for the inhibitor to adopt a particular conformation to fit optimally into the binding pocket and engage with key amino acid residues. Although not directly involving this compound, these findings highlight a crucial principle in drug design: if chiral centers were to be introduced into its backbone or in subsequent derivatives, it is highly probable that one enantiomer or diastereomer would exhibit significantly greater activity than the others.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models are invaluable for predicting the potency of novel, unsynthesized molecules and for providing insights into the structural features that are most important for activity.

For hydroxamic acid-based HDAC inhibitors, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed. nih.gov These models are built using a training set of molecules with known inhibitory activities. The compounds are aligned, and for each molecule, steric and electrostatic fields (in CoMFA) as well as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA) are calculated on a 3D grid.

Statistical methods, such as Partial Least Squares (PLS), are then used to derive a correlation between the variations in these fields and the variations in biological activity. A robust QSAR model, validated by an external test set of molecules, can then be used to predict the activity of new compounds. nih.gov Studies on various hydroxamate analogues have consistently shown that steric bulk, electrostatic properties, and lipophilicity are key descriptors influencing HDAC inhibition. nih.gov The resulting 3D-QSAR models, often visualized as contour maps, highlight regions where modifications to the molecular structure are likely to increase or decrease potency, thereby guiding the rational design of new and more effective inhibitors.

Computational Chemistry Applications

Computational chemistry provides powerful tools to visualize and analyze molecular interactions at an atomic level. Techniques like molecular docking are instrumental in understanding how inhibitors like this compound bind to their biological targets.

Molecular docking simulations are used to predict the preferred orientation and conformation of a ligand when bound to the active site of a receptor. For this compound and its derivatives, docking studies into the active sites of various HDAC isoforms (such as HDAC1 and HDAC8) have provided detailed insights into their binding mechanism. nih.govccspublishing.org.cn

These simulations consistently predict a common binding mode for hydroxamic acid-based inhibitors. nih.gov The hydroxamic acid group penetrates deep into the catalytic tunnel of the enzyme, where it chelates the essential zinc ion in a bidentate fashion through its carbonyl and hydroxyl oxygen atoms. nih.govresearchgate.net This interaction is critical for inhibiting the enzyme's deacetylase activity. The aliphatic linker of the inhibitor occupies the narrow, hydrophobic channel of the active site.

Molecular modeling of simple β-alanine hydroxamic acid derivatives suggests that their reduced potency compared to more complex inhibitors may be due to repulsive steric and dipole-dipole forces between the inhibitor and amino acid residues lining the active site tunnel, such as Met274 in HDAC8. nih.gov Key interactions predicted by docking studies for simple hydroxamic acids in the HDAC8 active site include coordination with the zinc ion and hydrogen bonding with conserved histidine and tyrosine residues. ccspublishing.org.cnresearchgate.net

| Inhibitor Moiety | HDAC8 Active Site Residue/Ion | Predicted Interaction Type |

|---|---|---|

| Hydroxamic Acid (-CONHOH) | Zn²⁺ ion | Bidentate chelation / Ionic interaction |

| Hydroxamic Acid | HIS142, HIS143, HIS180 | Hydrogen Bonding / Proximity |

| Hydroxamic Acid | TYR306 | Hydrogen Bonding |

| Linker/Cap Group | ASP87, TYR100 | Proximity / van der Waals |

Molecular Dynamics Simulations for Interaction Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules, providing detailed insights into the dynamic interactions between a ligand, such as this compound, and its biological target. nih.govmdpi.com By simulating the behavior of the ligand-protein complex over time, researchers can elucidate binding modes, assess the stability of the complex, and identify key intermolecular interactions that govern binding affinity and specificity. nih.govnih.gov For hydroxamate-based compounds, which are known to target metalloenzymes, MD simulations are particularly valuable for understanding the crucial coordination with the metal ion in the active site. nih.govnih.gov

While specific MD studies focusing exclusively on this compound are not extensively documented in the literature, the principles of interaction analysis can be thoroughly understood from simulations of structurally related hydroxamate inhibitors targeting enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). nih.govnih.gov These studies reveal a consistent pattern of interaction crucial for inhibition, centered around the hydroxamic acid moiety.

Key Interaction Mechanisms Revealed by MD Simulations:

Zinc Coordination: The primary and most critical interaction for hydroxamate-based inhibitors is the chelation of the catalytic zinc ion within the enzyme's active site. nih.govmdpi.com MD simulations consistently demonstrate that the hydroxamate group (–CONHOH) forms strong, stable coordinate bonds with the Zn²⁺ ion. nih.gov Trajectory analyses from simulations show that these coordination distances are maintained throughout the simulation time, indicating a stable and persistent interaction. researchgate.net

Hydrophobic and van der Waals Interactions: The propanamide backbone of the molecule engages in van der Waals and hydrophobic interactions with nonpolar residues lining the active site pocket or channel. nih.gov MD simulations allow for the quantification of these contacts and can reveal how the flexibility of the aliphatic chain contributes to fitting within the hydrophobic subpockets of the enzyme. Studies on a series of hydroxamate inhibitors have shown that variations in the linker or side chains (analogous to the aminopropane structure) directly influence the extent of these nonpolar contacts, which correlates with inhibitory potency. nih.gov

Quantitative Analysis from MD Trajectories:

To derive quantitative insights, several analyses are performed on the trajectories generated during an MD simulation. These analyses provide a deeper understanding of the stability and energetics of the ligand-protein complex.

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms over time relative to a reference structure. A stable, low-fluctuation RMSD value for both the protein backbone and the bound ligand indicates that the system has reached equilibrium and the inhibitor remains stably bound in a specific conformation.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the fluctuation of individual amino acid residues. This can highlight which parts of the protein become more rigid or more flexible upon ligand binding. High fluctuation in certain regions may indicate conformational changes, while reduced fluctuation in the active site often signifies stable ligand interaction.

Binding Free Energy Calculations: Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often applied to MD simulation snapshots to estimate the binding free energy of the ligand. This calculation dissects the total binding energy into its constituent parts, including electrostatic, van der Waals, and solvation energies, allowing for a detailed understanding of the driving forces behind the binding event. nih.gov

The table below summarizes the typical key interactions observed in MD simulations of simple hydroxamate inhibitors with their target metalloenzymes, which are directly relevant to understanding the potential binding of this compound.

| Interaction Type | Ligand Group Involved (in this compound) | Typical Interacting Protein Residues/Components | Significance |

|---|---|---|---|

| Coordinate Bonding | Hydroxamate (-CONHOH) | Catalytic Zn²⁺ ion | Primary anchoring interaction; essential for inhibitory activity. |

| Hydrogen Bonding | Hydroxamate C=O and N-OH groups | Glycine, Histidine, Aspartate | Orients the inhibitor and provides significant binding stability. |

| Hydrogen Bonding | Amino group (-NH₂) | Aspartate, Glutamate, Serine | Provides additional specificity and anchoring points. |

| Hydrophobic/van der Waals | Propyl chain (-CH₂-CH₂-) | Leucine, Valine, Phenylalanine, Tyrosine | Contributes to binding affinity by fitting into hydrophobic pockets. |

Vi. Advanced Research Directions and Future Outlook

Rational Design and Synthesis of Novel Analogs and Prodrugs

The core structure of 3-amino-N-hydroxypropanamide serves as a versatile scaffold for rational drug design, enabling the synthesis of novel analogs with enhanced properties. The primary strategy involves modifying the molecule to improve its efficacy, selectivity, and pharmacokinetic profile. The hydroxamic acid group (-CONHOH) is a key feature, known for its ability to chelate metal ions in the active sites of metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). nih.gov

Research efforts are focused on creating derivatives by substituting various parts of the molecule. For instance, analogs such as 3-(3,5-dichlorophenylamino)-N-hydroxypropanamide have been synthesized to enhance inhibitory activity against specific enzymes like urease. nih.gov The design process often employs computational modeling and docking studies to predict how modifications will affect binding to target enzymes. nih.gov

Another significant area of development is the creation of prodrugs. A prodrug is an inactive or less active form of a drug that is metabolized into its active form within the body. nih.gov For amine-containing compounds like this compound, this strategy can overcome issues such as poor membrane permeability due to ionization under physiological conditions. nih.gov Prodrug strategies may involve N-acylation or the attachment of amino acids to create ester prodrugs, which can improve absorption and cellular uptake. mdpi.com For example, linking the compound to bimetallic complexes has been explored to create hypoxia-activated prodrugs, which could release the active hydroxamate selectively in the low-oxygen environment of tumors. otka-palyazat.hu

Table 1: Examples of Analogs and Prodrug Strategies for Hydroxypropanamides

| Analog/Strategy | Modification Rationale | Potential Therapeutic Target | Reference |

|---|---|---|---|

| Aniline-containing Hydroxamic Acids | Enhance inhibitory potency and selectivity. | Urease (for H. pylori infection) | nih.gov |

| Bimetallic Complexes | Create hypoxia-activated prodrugs for targeted cancer therapy. | Metalloenzymes in tumor microenvironments | otka-palyazat.hu |

| (Arylidene)aminoxy Scaffolds | Modify the linker region to improve binding kinetics and selectivity. | Histone Deacetylases (HDACs) | nih.gov |

| Amino Acid Esters | Improve membrane permeability and leverage amino acid transporters for uptake. | Various (e.g., viral enzymes, cancer cells) | mdpi.com |

Exploration of Multi-Target Approaches in Drug Discovery

The concept of a "magic bullet" drug that hits a single target is being increasingly complemented by multi-target approaches, which aim to modulate several disease-related targets simultaneously. This strategy is particularly relevant for complex diseases like cancer and neurodegenerative disorders. nih.gov this compound and its analogs are well-suited for this approach due to the promiscuous nature of the hydroxamate group, which can interact with a range of metalloenzymes. nih.gov

Research indicates that compounds similar to this compound could be involved in multi-target strategies for cancer by concurrently inhibiting matrix metalloproteinases (MMPs) and blocking integrins, both of which are involved in tumor invasion and metastasis. Furthermore, its potential to inhibit beta-secretase activity makes it a candidate for Alzheimer's disease research, suggesting a possible dual role in targeting both cancer and neurodegenerative pathways. By rationally designing derivatives, it may be possible to fine-tune the compound's affinity for a specific set of targets, creating a more effective and holistic therapeutic agent. nih.gov

Development as Biochemical Probes for Enzyme Function

Beyond its therapeutic potential, this compound is a valuable tool for basic scientific research. Its ability to bind to metal ions in enzyme active sites makes it an effective biochemical probe for studying enzyme structure and function. otka-palyazat.huresearchgate.net By using techniques such as 51V NMR spectroscopy, researchers have studied the interaction of a related compound, 2-amino-N-hydroxypropanamide, with vanadium(V), providing insights into the chemical environment of the enzyme's active site. researchgate.net

These studies help elucidate the mechanisms of catalysis and inhibition. The compound can be used to characterize the coordination chemistry of metalloenzymes, revealing how the enzyme binds to its substrates and how inhibitors can disrupt this process. otka-palyazat.huresearchgate.net This knowledge is crucial for designing more potent and selective inhibitors. The stable complexes formed between this compound and metal ions can be isolated and studied, providing a snapshot of the enzyme-inhibitor interaction. otka-palyazat.hu

Integration of Omics Data in Mechanistic Research

The future of understanding the biological effects of this compound will likely involve the integration of multi-omics data. uv.es Omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—provide a global view of cellular processes, from the genetic level to metabolic output. frontlinegenomics.com While specific multi-omics studies on this compound are not yet prevalent, this approach holds immense potential for elucidating its mechanism of action.

For example, transcriptomics (analyzing gene expression) could reveal which genes are up- or down-regulated after treatment with the compound, identifying the cellular pathways it affects. Proteomics could identify the specific proteins that bind to the compound or its derivatives, confirming its intended targets and discovering potential off-target effects. Metabolomics, the study of metabolites, could show how the compound alters the metabolic landscape of a cell, which is particularly relevant for its applications in cancer, a disease characterized by altered metabolism. mdpi.com By integrating these different layers of biological information, researchers can build comprehensive models of the drug's action, leading to more informed drug development and personalized medicine approaches. uv.es

Table 2: Potential Applications of Omics Technologies in this compound Research

| Omics Technology | Research Goal | Potential Findings |

|---|---|---|

| Transcriptomics | Identify downstream gene expression changes. | Revealing affected signaling pathways and cellular responses. |

| Proteomics | Identify protein interaction partners and expression changes. | Confirming drug targets and uncovering off-target interactions. |

| Metabolomics | Analyze changes in the cellular metabolic profile. | Understanding the impact on cellular energy and biosynthesis pathways. |

| Multi-Omics Integration | Construct a holistic model of the compound's mechanism of action. | Identifying novel biomarkers for drug efficacy and patient stratification. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.